

# Tubulysin M derivatives structure-activity relationship

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An In-depth Technical Guide on the Structure-Activity Relationship of Tubulysin M Derivatives

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

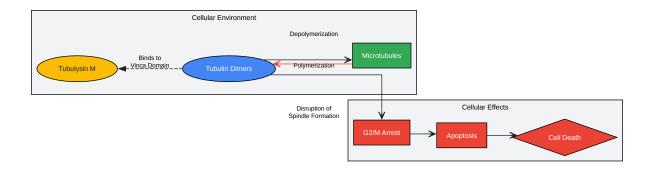
Tubulysins are a class of exceptionally potent tetrapeptidic microtubule inhibitors isolated from myxobacteria.[1][2] Their remarkable cytotoxic activity, particularly against multidrug-resistant (MDR) cancer cell lines, has positioned them as highly promising payloads for antibody-drug conjugates (ADCs).[3][4] Structurally, tubulysins are composed of four key residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and a C-terminal tubuphenylalanine (Tup) or tubutyrosine (Tut).[5] The intricate structure of these molecules presents a rich landscape for chemical modification to optimize their therapeutic potential. This guide provides a detailed examination of the structure-activity relationships (SAR) of Tubulysin M and its derivatives, summarizes key quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes the critical pathways and workflows involved in their development.

## **Mechanism of Action**

Tubulysins exert their potent cytotoxic effects by disrupting microtubule dynamics.[6] They bind to the vinca domain on β-tubulin, inhibiting tubulin polymerization and leading to the depolymerization of existing microtubules.[7][8] This disruption of the cellular cytoskeleton arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis.[6][7] A key advantage



of tubulysins is their ability to maintain high potency against cancer cells that overexpress P-glycoprotein (Pgp), a common mechanism of multidrug resistance.[8] The apoptotic cascade induced by tubulysins can involve the activation of p53, the pro-apoptotic protein Bim, and the phosphorylation of Bcl-2.[9][10]



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Caption: Mechanism of action of Tubulysin M.

## **Core Structure-Activity Relationships (SAR)**

The SAR of tubulysins is complex, with potency being highly sensitive to modifications at several key positions. The general structure consists of four main parts: the N-terminal Mep, the lle residue, the central Tuv fragment, and the C-terminal Tup residue.

## **N-Terminal (Mep) Modifications**

The N-terminal N-methyl-D-pipecolic acid (Mep) is critical for activity. Removal of the N-methyl group to a secondary amine results in a dramatic loss of potency, often by over 100-fold.[8] This has posed challenges for linker attachment in ADC development. Replacing the Mep ring with acyclic N,N-dimethyl-d-alanine can be tolerated, suggesting a cyclic constraint is not an absolute requirement for activity.[5] However, removing a chiral center from the N-terminus can lead to a substantial loss of potency.[11]



## C-11 Acetate on Tubuvaline (Tuv)

The acetate group at the C-11 position of the tubuvaline residue is a major determinant of the high cytotoxicity of tubulysins.[3] Hydrolysis of this acetate to the corresponding alcohol leads to a significant reduction in both tubulin binding affinity and cytotoxic potency, often by more than 100-fold.[1] This hydrolytic instability in plasma is a significant liability for in vivo applications.[3] Consequently, much effort has been directed at replacing the acetate with more stable bioisosteres, such as ethers (e.g., propyl ether), carbamates, or other esters.[1][3] While some C-11 alkoxy and propyl ether analogues have shown comparable potency and improved plasma stability, they can sometimes underperform in MDR-positive cell lines compared to the parent acetate.[3][12]

## **C-Terminal (Tup) Modifications**

The tubulysin SAR appears to be more tolerant to modifications at the C-terminus compared to the N-terminus.[11] The C-terminal carboxylic acid is important for activity. Replacement of the tubuphenylalanine (Tup) moiety with simple heterocyclic amines can lead to a 10-50 fold drop in potency.[11] However, this loss can often be recovered by optimizing other parts of the molecule, such as reverting to the natural Mep N-terminus.[11] Simplified variations, including truncated alkyl esters and methyl sulfonamides, have been shown to be equipotent to the natural compounds, offering valuable handles for linker attachment in ADCs.[11]

## **Quantitative SAR Data**

The following tables summarize the in vitro cytotoxicity (IC<sub>50</sub>) of various Tubulysin M derivatives against different human cancer cell lines, including multidrug-resistant (MDR) lines.

Table 1: Cytotoxicity of N-Terminal Modified Tubulysin Analogues



Compound	N-Terminal Modificatio n	KB IC50 (nM)	KB 8.5 (MDR1+) IC <sub>50</sub> (nM)	N87 IC50 (nM)	MDA-MB- 361-DYT2 IC <sub>50</sub> (nM)
Tubulysin M	Mep (Natural)	0.04	0.08	0.05	0.04
8a	N-Me-L-Ala	0.49	1.1	0.38	0.44
8b	L-Pro	1.6	1.6	1.3	2.1
8d	Sarcosine	10	12	10	11
8g	α-Me- pyrrolidine	0.09	0.14	0.08	0.06

Data sourced from Maderna et al., 2016.[11] KB 8.5 is a P-glycoprotein-expressing, drug-resistant cell line.

Table 2: Cytotoxicity of C-11 (Tubuvaline) Modified Tubulysin Analogues

Compound	C-11 Modificatio n	KB IC50 (nM)	KB 8.5 (MDR1+) IC <sub>50</sub> (nM)	N87 IC₅o (nM)	MDA-MB- 361-DYT2 IC50 (nM)
Tubulysin M (Acetate)	-OCOCH₃	0.04	0.08	0.05	0.04
12 (Alcohol)	-ОН	2.2	11	2.1	1.6
13a (Methyl Ether)	-ОСН₃	0.14	0.54	0.15	0.11
13b (Ethyl Ether)	-OCH₂CH₃	0.08	0.28	0.10	0.07
15 (Carbamate)	-OCONHCH₃	0.09	0.35	0.09	0.07

Data sourced from Maderna et al., 2016.[11]



Table 3: Cytotoxicity of C-Terminal Modified Tubulysin Analogues

Compoun d	N- Terminus	C- Terminal Modificati on	KB IC50 (nM)	KB 8.5 (MDR1+) IC50 (nM)	N87 IC50 (nM)	MDA-MB- 361-DYT2 IC <sub>50</sub> (nM)
11	α-Me- pyrrolidin e	-NH- (CH <sub>2</sub> ) <sub>2</sub> -O- Ph-p- CO <sub>2</sub> Me	0.09	0.14	0.08	0.06
17a	Мер	-NH- CH(Me)CH <sub>2</sub> -indole	0.08	0.12	0.06	0.05
17d	Мер	- OCH2CH2 CO2Me	0.04	0.09	0.04	0.04
17e	Мер	-NHSO₂Me	0.04	0.08	0.04	0.04
17f	Мер	Morpholine Amide	0.05	0.08	0.04	0.04

Data sourced from Maderna et al., 2016.[11]

## **Experimental Protocols**

The evaluation of novel Tubulysin M derivatives relies on a series of standardized in vitro and in vivo assays.

## In Vitro Cytotoxicity Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity following exposure to a compound.[13][14]

### Materials:

• 96-well flat-bottom tissue culture plates



- Cancer cell lines of interest (e.g., KB, N87)
- Complete culture medium (specific to cell line)
- Tubulysin M derivative stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[15]
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[13]
- Microplate reader (absorbance at 570-590 nm).[15]

### Procedure:

- Cell Plating: Harvest and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 1x10<sup>4</sup> to 1.5x10<sup>5</sup> cells/mL) in 100 μL of complete medium per well.[16] Incubate overnight at 37°C, 5% CO<sub>2</sub> to allow for cell attachment.[16]
- Compound Treatment: Prepare serial dilutions of the Tubulysin M derivative in culture medium. Remove the overnight medium from the cells and add 100 μL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO<sub>2</sub>.[16]
- MTT Addition: Add 10-20 μL of MTT stock solution to each well (final concentration ~0.5 mg/mL).[13] Incubate for 3-4 hours at 37°C.[17]
- Formazan Solubilization: Carefully aspirate the medium. Add 100-150 μL of solubilization solution to each well to dissolve the purple formazan crystals.[13][17] The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[15]
- Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[13]
- Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound



concentration and determine the IC50 value using non-linear regression analysis.

## In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.[18][19]

### Materials:

- Purified tubulin (>99%, e.g., from porcine brain)
- Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA).[18]
- GTP solution (e.g., 100 mM stock)
- Glycerol (as a polymerization enhancer)
- Fluorescent reporter (e.g., DAPI).[18]
- Tubulysin M derivative
- Control compounds (e.g., paclitaxel as an enhancer, vinblastine as an inhibitor)
- · Black, 384-well non-binding microplates
- Fluorescence plate reader with temperature control (37°C) and kinetic reading capability.

#### Procedure:

- Reagent Preparation: Thaw tubulin and other reagents on ice. Prepare a master mix of tubulin in ice-cold Polymerization Buffer containing GTP (final concentration 1 mM), glycerol (e.g., 10%), and DAPI (e.g., 6.3 μM).[18][20]
- Assay Setup: In a pre-warmed (37°C) 384-well plate, add the test compounds at various concentrations.



- Initiate Polymerization: Add the tubulin master mix to each well to initiate the polymerization reaction. The final tubulin concentration is typically around 2 mg/mL.[18]
- Kinetic Reading: Immediately place the plate in the reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 30-60 seconds) for 60-90 minutes.[21]
- Data Analysis: Plot fluorescence intensity versus time. The resulting curves represent the
  nucleation, growth, and steady-state phases of polymerization.[22] Analyze the curves to
  determine the effect of the compound on the rate (Vmax) and extent of polymerization
  compared to controls.

## In Vivo Efficacy Studies (Human Tumor Xenograft Model)

These studies assess the anti-tumor activity of a compound in a living organism.[23]

### Materials:

- Immunodeficient mice (e.g., athymic nude or SCID mice).[23]
- Human tumor cell line suspension or patient-derived tumor fragments.
- Vehicle and drug formulations for administration (e.g., intravenous, intraperitoneal).
- Calipers for tumor measurement.

#### Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10<sup>6</sup> cells) into the flank of the mice.[24]
- Tumor Growth Monitoring: Allow tumors to grow, measuring their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomization and Treatment: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomly assign mice to control (vehicle) and treatment groups.[23]

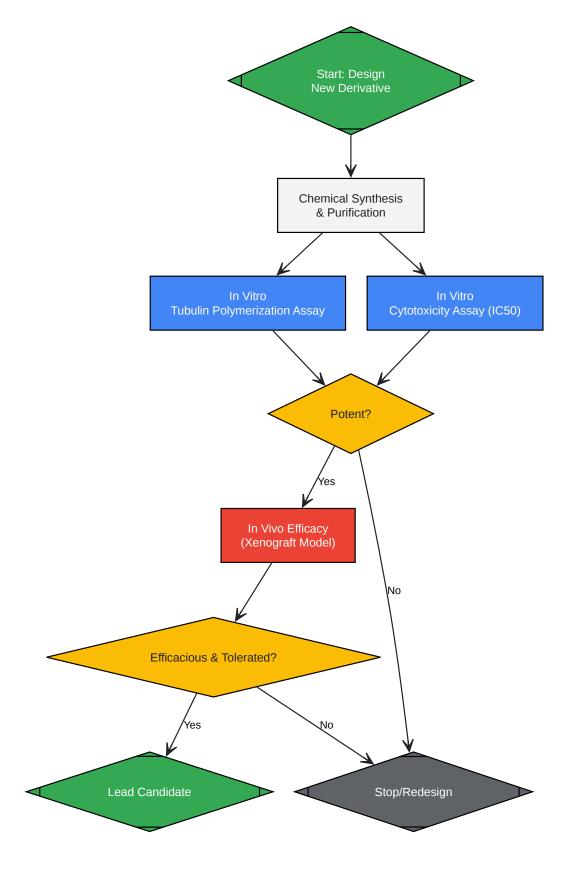






- Drug Administration: Administer the Tubulysin M derivative or ADC according to the planned dosing schedule and route.
- Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is often tumor growth inhibition (TGI).
- Data Analysis: Plot the mean tumor volume for each group over time. Calculate TGI and assess the statistical significance of the differences between the treatment and control groups.

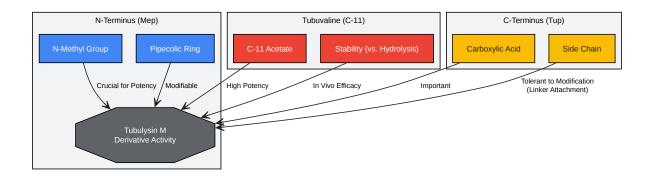




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Caption: Workflow for evaluating new Tubulysin M derivatives.





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Caption: Logical relationships in Tubulysin M SAR.

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